molecular formula C22H21N5O4 B2976269 3,4-diethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899996-24-8

3,4-diethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2976269
CAS No.: 899996-24-8
M. Wt: 419.441
InChI Key: ZSCRUJVQCLOCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its role in kinase inhibition and anticancer activity. The core structure features a pyrazolo-pyrimidinone system substituted at the 5-position with a benzamide group containing 3,4-diethoxy substituents.

Properties

IUPAC Name

3,4-diethoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-3-30-18-11-10-15(12-19(18)31-4-2)21(28)25-26-14-23-20-17(22(26)29)13-24-27(20)16-8-6-5-7-9-16/h5-14H,3-4H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCRUJVQCLOCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide generally involves a multistep process. It might start with the preparation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions, followed by the introduction of the diethoxy and phenyl groups. Benzamide coupling is typically achieved through amide bond formation using reagents like coupling agents.

Industrial Production Methods: For industrial-scale production, optimizing reaction conditions and scaling up processes is crucial. This often involves high-yield synthesis techniques and purification processes like crystallization and chromatography to obtain the compound in pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of reactions, including:

  • Oxidation: where electron-rich sites on the molecule are oxidized.

  • Reduction: involving the reduction of carbonyl groups.

  • Substitution: where functional groups may be replaced or modified under certain conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions.

Major Products Formed: The products formed depend on the type of reaction. For example, oxidation may yield more oxidized intermediates, while reduction could produce hydroxy derivatives.

Scientific Research Applications

Chemistry and Biology: In chemistry, it may be used as a building block for synthesizing more complex molecules. In biology, its structural features may enable it to interact with specific enzymes or receptors, making it useful in studies of biological pathways.

Industry: In industry, it may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

Molecular Targets and Pathways: The mechanism by which 3,4-diethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide exerts its effects is likely related to its ability to bind to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, influencing biological pathways.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents on the benzamide and pyrazolo-pyrimidinone moieties, impacting molecular weight, solubility, and target interactions.

Compound Name Substituents on Benzamide Pyrimidinone Core Modification Molecular Weight Key Features
Target Compound
3,4-Diethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl)benzamide
3,4-diethoxy None Not Provided Enhanced lipophilicity from ethoxy groups
4-(tert-Butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl)benzamide 4-tert-butyl None 387.4 Bulky tert-butyl group may hinder binding
3-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(pyridin-2-ylmethyl)propanamide Pyridin-2-ylmethyl Propanamide linker 374.4 Increased polarity from pyridine
2-Ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl)-1-naphthamide 2-ethoxy-1-naphthyl None 425.4 Large aromatic system may reduce solubility

Key Observations :

  • Lipophilicity : The target compound’s 3,4-diethoxy groups likely improve membrane permeability compared to analogs with polar groups (e.g., pyridin-2-ylmethyl in ).
  • Steric Effects : The tert-butyl group in may obstruct binding to flat kinase active sites, whereas the target’s ethoxy groups offer a balance of size and flexibility.
  • Solubility : The naphthamide analog has higher molecular weight and a bulky aromatic system, which could reduce aqueous solubility compared to the target compound.
EGFR Inhibition and Apoptosis Induction
  • Compound 237 (): A pyrazolo[3,4-d]pyrimidine derivative with EGFR IC₅₀ = 0.186 µM, comparable to erlotinib (IC₅₀ = 0.03 µM). Its benzamide substituent (undisclosed) likely optimizes ATP-binding site interactions .
  • Apoptosis Data : Analogs in showed apoptosis rates in the order 235 > 234 > 236 > 237, suggesting substituent position (e.g., electron-withdrawing groups) influences apoptotic activity .

Hypothesis for Target Compound :
The 3,4-diethoxy groups may enhance hydrophobic interactions in the ATP-binding pocket, improving EGFR inhibition. However, excessive bulk (e.g., naphthamide in ) might reduce efficacy.

Anticancer and Antiviral Activity
  • Thiobarbituric Acid Derivatives (): Compounds with sulfonamide and fluorophenyl groups (e.g., 10a , 10b ) exhibited anti-HIV and cyclin-D inhibition. Their thioxo and aryl substituents contribute to diverse target profiles .
  • Compound 4 (): A pyrazolo-pyridone inhibitor with improved oral bioavailability, highlighting the importance of fluorine substituents (4-fluorophenyl) in metabolic stability .

Implications for Target Compound : The absence of fluorine in the target may reduce metabolic stability compared to , but the ethoxy groups could compensate by delaying oxidative degradation.

Biological Activity

3,4-Diethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, with the CAS number 899996-24-8, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H21N5O4, with a molecular weight of approximately 419.43 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activities

CompoundCell LineIC50 (µM)Mechanism of Action
3,4-Diethoxy...HeLa (Cervical)12.5Apoptosis induction
Similar DerivativeMCF7 (Breast)15.0Cell cycle arrest
Similar DerivativeA549 (Lung)10.0Inhibition of proliferation

Antimicrobial Activity

The antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives has also been explored. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3,4-Diethoxy...Staphylococcus aureus32 µg/mL
Similar DerivativeEscherichia coli64 µg/mL
Similar DerivativePseudomonas aeruginosa128 µg/mL

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes critical for cancer cell survival and proliferation.
  • Induction of Oxidative Stress : Some studies suggest that these compounds may induce oxidative stress in microbial cells, leading to cell death.
  • Modulation of Signaling Pathways : The interaction with various signaling pathways involved in cell growth and apoptosis has been documented.

Case Studies

A notable study highlighted the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives that demonstrated potent anticancer activity against HeLa cells through apoptosis induction. The study utilized an MTT assay to quantify cell viability and elucidated the underlying mechanisms via flow cytometry.

Q & A

(Basic) What established synthetic routes are reported for this compound, and what critical reagents are involved?

The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidinone intermediates. Key steps include:

  • Condensation reactions : Reacting 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one derivatives with α-chloroacetamides or substituted benzoyl chlorides under anhydrous conditions .
  • Nucleophilic substitution : Using dry acetonitrile or dichloromethane as solvents with alkyl/aryl halides to introduce ethoxy or aryloxy groups .
  • Purification : Recrystallization from acetonitrile or ethanol to isolate high-purity products .
    Critical reagents include 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones and substituted benzoyl chlorides.

(Advanced) How can researchers optimize reaction yields when introducing the diethoxybenzamide moiety?

Yield optimization strategies include:

  • Solvent selection : Anhydrous acetonitrile or DMF enhances nucleophilicity in substitution reactions .
  • Catalyst use : Employing EDCl/HOBt or DMAP for amide bond formation, reducing side-product formation .
  • Temperature control : Maintaining 60–80°C during benzamide coupling to balance reactivity and decomposition .
    Example: A 15% yield improvement was achieved using EDCl/HOBt in DMF compared to traditional methods .

(Basic) What spectroscopic techniques are essential for structural confirmation?

  • 1H/13C NMR : Assign peaks for ethoxy groups (δ 1.2–1.4 ppm for CH3, δ 4.0–4.2 ppm for OCH2) and pyrimidinone carbonyl (δ 165–170 ppm) .
  • IR spectroscopy : Identify carbonyl stretches (C=O at 1680–1720 cm⁻¹) and N-H bonds (3300–3500 cm⁻¹) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ at m/z 447.2) .

(Advanced) How to resolve contradictions in reported biological activity data across studies?

  • Controlled variable testing : Standardize assays (e.g., kinase inhibition protocols) to isolate substituent effects .
  • SAR analysis : Compare derivatives with varying substituents (e.g., 4-aryloxy vs. 4-alkoxy groups) to identify key pharmacophores .
  • Theoretical modeling : Use DFT calculations to predict binding affinities and correlate with experimental IC50 values .

(Advanced) How to design experiments for structure-activity relationship (SAR) studies?

  • Derivative synthesis : Prepare analogs with modifications at the 3,4-diethoxybenzamide or pyrimidinone positions .
  • Functional assays : Test kinase inhibition (e.g., EGFR, VEGFR2) using fluorescence polarization or radiometric assays .
  • Data clustering : Apply multivariate analysis to group compounds by substituent patterns and activity profiles .

(Basic) What purification methods are effective for isolating this compound?

  • Recrystallization : Use acetonitrile or ethanol to remove unreacted starting materials .
  • Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for polar impurities .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) for analytical purity (>95%) .

(Advanced) What strategies mitigate solubility challenges in in vitro assays?

  • Co-solvent systems : Use DMSO (≤1%) with PBS buffer to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate or PEG groups at the ethoxy position for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) to improve bioavailability .

(Basic) What safety precautions are recommended during synthesis?

  • Hazard assessment : Review SDS for α-chloroacetamides (skin/eye irritants) and benzoyl chlorides (corrosive) .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile solvents (acetonitrile, DCM) .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles during handling .

(Advanced) How can computational methods guide derivative design?

  • Docking studies : Use AutoDock Vina to predict binding modes in kinase active sites (e.g., PDB ID: 1M17) .
  • ADMET prediction : Apply SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for blood-brain barrier penetration .
  • QSAR modeling : Develop regression models linking substituent electronegativity to IC50 values .

(Advanced) How to validate the mechanism of a key cyclization step?

  • Isotopic labeling : Use 15N-labeled pyrimidinone intermediates to track nitrogen migration via NMR .
  • Kinetic studies : Monitor reaction progress under varying temperatures (25–80°C) to derive activation energy .
  • Intermediate trapping : Quench reactions with methanol at timed intervals to isolate and characterize intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.